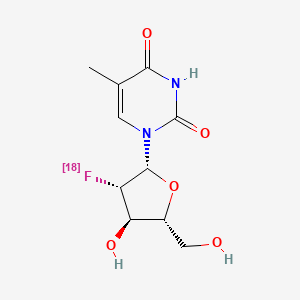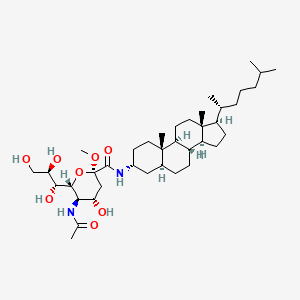
Coleneuramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coleneuramide is a cholestane amide conjugate that was originally developed by Mitsubishi Pharma Corporation. It has been shown to enhance the effect of nerve growth factor on cell survival and tyrosine phosphorylation in PC12 cells. This compound is believed to act directly on the TrkA receptor .
Métodos De Preparación
The preparation of coleneuramide involves synthetic routes that include the formation of amide bonds. One common method for synthesizing amides is through electrosynthesis, which offers numerous advantages such as improved safety credentials and sustainability . Industrial production methods for this compound are not widely documented, but it is available for research purposes from various suppliers .
Análisis De Reacciones Químicas
Coleneuramide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Coleneuramide has several scientific research applications, including:
Chemistry: It is used to study the effects of nerve growth factor on cell survival and tyrosine phosphorylation.
Biology: It is used in research related to neuronal differentiation and viability.
Mecanismo De Acción
Coleneuramide exerts its effects by acting directly on the TrkA receptor. It enhances the effect of nerve growth factor on cell survival and tyrosine phosphorylation. The molecular targets and pathways involved include the TrkA pathway, which regulates neuronal differentiation and viability .
Comparación Con Compuestos Similares
Coleneuramide belongs to the class of steroidal glycosides, which are sterol lipids containing a carbohydrate moiety glycosidically linked to the steroid skeleton. Similar compounds include:
GM1 ganglioside: Enhances TrkA phosphorylation and prevents nerve damage.
Methylmercury: Causes neuronal cell death through the suppression of the TrkA pathway
This compound is unique in its ability to enhance the effect of nerve growth factor on cell survival and tyrosine phosphorylation, making it a valuable compound for research in nervous system diseases and related fields.
Propiedades
Número CAS |
204200-47-5 |
|---|---|
Fórmula molecular |
C39H68N2O8 |
Peso molecular |
693.0 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-5-acetamido-N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxamide |
InChI |
InChI=1S/C39H68N2O8/c1-22(2)9-8-10-23(3)28-13-14-29-27-12-11-25-19-26(15-17-37(25,5)30(27)16-18-38(28,29)6)41-36(47)39(48-7)20-31(44)33(40-24(4)43)35(49-39)34(46)32(45)21-42/h22-23,25-35,42,44-46H,8-21H2,1-7H3,(H,40,43)(H,41,47)/t23-,25+,26-,27+,28-,29+,30+,31+,32-,33-,34-,35-,37+,38-,39-/m1/s1 |
Clave InChI |
CHMRTBYTCBDIRG-JQZMMWJVSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)NC(=O)[C@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)OC)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(=O)C5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



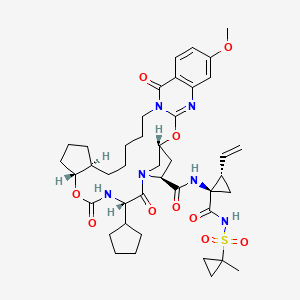
![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815397.png)
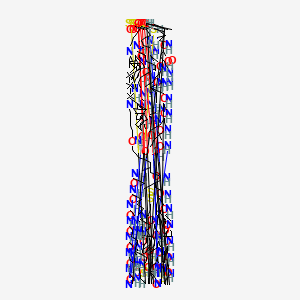
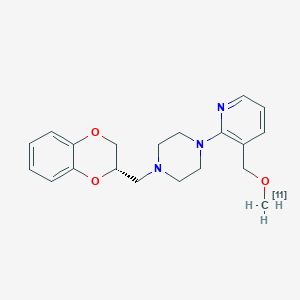
![6-[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10815416.png)
![(3R,20R,24R,28S,34E,36S,38R,41S)-9-methoxy-N-(1-methylcyclopropyl)sulfonyl-26,40,42-trioxo-4,25-dioxa-1,6,13,27,39-pentazaheptacyclo[26.13.1.13,41.05,14.07,12.020,24.036,38]tritetraconta-5,7(12),8,10,13,34-hexaene-38-carboxamide](/img/structure/B10815418.png)
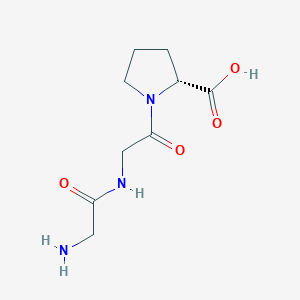
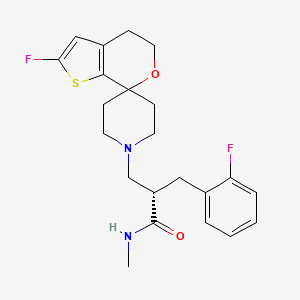
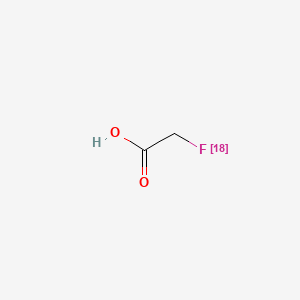
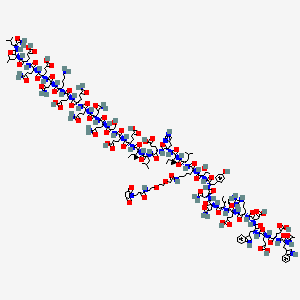
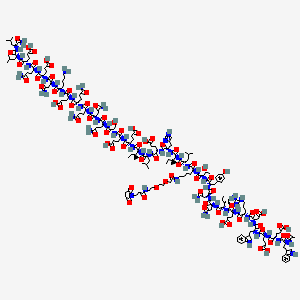
![[(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815476.png)
